molecular formula C10H9FO B7936070 4-Cyclopropyl-3-fluorobenzaldehyde

4-Cyclopropyl-3-fluorobenzaldehyde

Cat. No.: B7936070
M. Wt: 164.18 g/mol
InChI Key: MJBSAGYRPNSMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-3-fluorobenzaldehyde is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to a benzaldehyde core. This compound is commonly used in scientific research, particularly in the fields of medicine and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorobenzaldehyde typically involves the halogen-exchange reaction of 4-chlorobenzaldehyde with a fluorinating agent . Another method involves the electrophilic substitution of 3-fluoro-4-hydroxybenzaldehyde followed by etherification and oxidation reactions .

Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. These methods often involve mild reaction conditions and avoid the use of hazardous materials .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be replaced via nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 4-Cyclopropyl-3-fluorobenzoic acid.

    Reduction: 4-Cyclopropyl-3-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropyl-3-fluorobenzaldehyde is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties in pharmacology.

    Industry: Used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The cyclopropyl group imposes conformational rigidity on the molecule, which can enhance its binding affinity to certain biological targets. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

  • 4-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 2-Fluorobenzaldehyde

Comparison: 4-Cyclopropyl-3-fluorobenzaldehyde is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzaldehyde core. This combination imparts distinct chemical and physical properties, such as increased metabolic stability and conformational rigidity, compared to other fluorobenzaldehydes .

Properties

IUPAC Name

4-cyclopropyl-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSAGYRPNSMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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